![molecular formula C19H39N5O7 B13845903 Gentamicin C1a Pentaacetate Salt](/img/structure/B13845903.png)
Gentamicin C1a Pentaacetate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentamicin C1a Pentaacetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin C1a is one of the components of the gentamicin complex, which is produced by the bacterium Micromonospora purpurea. This compound is known for its broad-spectrum antibacterial activity and is used in various clinical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentamicin C1a Pentaacetate Salt is synthesized through the acetylation of gentamicin C1a. The process involves the reaction of gentamicin C1a with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of gentamicin C1a involves the fermentation of Micromonospora purpurea. The fermentation process is optimized by adding specific salts such as calcium chloride and sodium citrate, which enhance the production of gentamicin C1a. The fermentation broth is then subjected to extraction and purification processes to isolate gentamicin C1a, which is subsequently acetylated to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gentamicin C1a Pentaacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acetic anhydride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of gentamicin C1a.
Reduction: Reduced forms of gentamicin C1a.
Substitution: Various acetylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Gentamicin C1a Pentaacetate Salt is primarily utilized for its antibacterial effects against a broad spectrum of bacteria, particularly gram-negative organisms. Its applications include:
- Treatment of Infections : It is effective against serious infections such as meningitis, urinary tract infections, and sepsis caused by susceptible bacteria, including Pseudomonas aeruginosa .
- Synergistic Effects : When co-administered with beta-lactam antibiotics, it demonstrates synergistic activity that enhances efficacy while potentially reducing toxicity .
Pharmacokinetics and Nephrotoxicity
Recent studies have provided insights into the pharmacokinetic profiles of gentamicin components, including C1a. Notably:
- Neonatal Pharmacokinetics : A study involving neonates indicated that the pharmacokinetics of gentamicin components differ significantly. The clearance rates for C1a were found to be higher compared to other components, suggesting a need for careful dosing in clinical settings to minimize nephrotoxicity .
- Nephrotoxic Potential : The nephrotoxic potential varies among gentamicin components. In simulations, C1a exhibited lower nephrotoxicity compared to total gentamicin and other components, indicating its relative safety in appropriate dosing regimens .
Research Applications
This compound is also employed in various research contexts:
- Microbiological Studies : Used in laboratory settings to study bacterial resistance mechanisms and the efficacy of new antimicrobial agents.
- Toxicological Research : Investigated for its effects on renal function and potential hepatotoxicity, contributing to the understanding of aminoglycoside-related adverse effects .
Case Study 1: Neonatal Gentamicin Dosing
A clinical trial involving neonates treated with gentamicin showed that dosing adjustments based on pharmacokinetic modeling could significantly reduce the risk of nephrotoxicity while maintaining therapeutic efficacy. The study highlighted the importance of monitoring renal function during treatment .
Case Study 2: Synergistic Therapy
In a cohort study examining patients with severe gram-negative infections, the combination of gentamicin C1a with beta-lactams resulted in improved clinical outcomes compared to monotherapy with either agent alone. This finding underscores the value of gentamicin C1a in complex infection management .
Mecanismo De Acción
Gentamicin C1a Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides. The primary molecular targets are the 16S rRNA and the 30S ribosomal protein S12 .
Comparación Con Compuestos Similares
Similar Compounds
- Gentamicin C1
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
Uniqueness
Gentamicin C1a Pentaacetate Salt is unique due to its specific acetylation pattern, which enhances its stability and reduces its toxicity compared to other gentamicin components. It also shows minimal cochlear toxicity, making it a preferred choice for certain clinical applications .
Actividad Biológica
Gentamicin C1a Pentaacetate Salt is a semi-synthetic aminoglycoside antibiotic derived from gentamicin, primarily used for its potent antibacterial properties. This article explores its biological activity, including its efficacy against various bacterial strains, pharmacokinetics, and potential clinical applications.
- Molecular Formula : C29H59N5O17
- Molecular Weight : 749.8 g/mol
- Density : 1.36 g/cm³
- Melting Point : 102-108 °C
- Solubility : Slightly soluble in methanol and water
This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death. This mechanism is particularly effective against aerobic Gram-negative bacteria.
Efficacy Against Bacterial Strains
Gentamicin C1a has demonstrated significant antibacterial activity against a variety of pathogens. Table 1 summarizes the minimum inhibitory concentrations (MICs) against key bacterial strains.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli ATCC 25922 | 2 | |
Pseudomonas aeruginosa ATCC 27853 | 4 | |
Acinetobacter baumannii | 8 | |
Staphylococcus aureus | 1 |
Comparative Potency
Recent studies indicate that Gentamicin C1a exhibits enhanced potency compared to other gentamicin congeners. For example, Gentamicin C1a's MIC was found to be four-fold more potent than the gentamicin mixture against certain E. coli strains harboring aminoglycoside-modifying enzymes (AMEs) .
Pharmacokinetics
Gentamicin C1a has a relatively short half-life, with an average retention time of approximately 84 minutes in canine models after intravenous administration at a dose of 4 mg/kg . The clearance rate was determined to be 1.81 mL/min/kg, indicating rapid elimination from the bloodstream.
Clinical Applications
A study by Ishikawa et al. (2019) highlighted the lower ototoxicity associated with Gentamicin C1a compared to traditional gentamicin formulations, suggesting its potential for safer use in clinical settings . The research pointed out that Gentamicin C1a could be a promising alternative for treating infections without the high risk of hearing loss often seen with other aminoglycosides.
Safety and Toxicity
Despite its efficacy, aminoglycosides, including Gentamicin C1a, are associated with nephrotoxicity and ototoxicity. The toxicity is dose-dependent and primarily affects renal cortical cells, leading to potential damage to proximal tubules . Monitoring kidney function during treatment is critical to mitigate these risks.
Propiedades
Fórmula molecular |
C19H39N5O7 |
---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4,6-diamino-3-[(2R,3R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8?,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
Clave InChI |
VEGXETMJINRLTH-VVIVEGSLSA-N |
SMILES isomérico |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@@H]2[C@@H](C[C@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CCC(O3)CN)N)N)N)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.